Fusaquinon A

Description

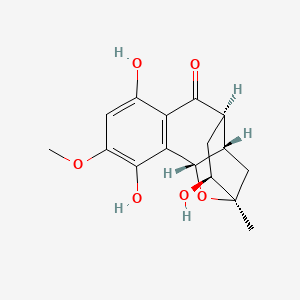

Fusaquinon A is a marine-derived anthraquinone compound isolated from the fungus Fusarium sp. (strain ZH-210) . It belongs to a class of polyketide-derived secondary metabolites known for their structural complexity and diverse biological activities. Structurally, this compound features a tetracyclic anthraquinone core with hydroxyl, methoxy, and methyl substituents, which contribute to its bioactivity .

Properties

Molecular Formula |

C16H18O6 |

|---|---|

Molecular Weight |

306.31 g/mol |

IUPAC Name |

(1S,9R,11S,12R,14S)-3,6,11-trihydroxy-4-methoxy-12-methyl-15-oxatetracyclo[10.2.1.02,7.09,14]pentadeca-2(7),3,5-trien-8-one |

InChI |

InChI=1S/C16H18O6/c1-16-5-7-6(3-10(16)18)13(19)11-8(17)4-9(21-2)14(20)12(11)15(7)22-16/h4,6-7,10,15,17-18,20H,3,5H2,1-2H3/t6-,7+,10+,15+,16-/m1/s1 |

InChI Key |

WPLIPFAJQQFGPR-ILHBECBZSA-N |

Isomeric SMILES |

C[C@@]12C[C@H]3[C@@H](C[C@@H]1O)C(=O)C4=C([C@H]3O2)C(=C(C=C4O)OC)O |

Canonical SMILES |

CC12CC3C(CC1O)C(=O)C4=C(C3O2)C(=C(C=C4O)OC)O |

Synonyms |

1,4,6-trihydroxy-2-methoxy-7-methyl-5,6,8,8a,9,10a-hexahydro-7,9-epoxyanthracen-10-one fusaquinon A |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

Key Structural Insights :

- Substituent Positioning: this compound and Fusaquinon C differ only in stereochemistry, highlighting the role of isomeric configurations in bioactivity .

- Functional Groups: The presence of methoxy and methyl groups in this compound enhances its lipophilicity compared to hydroxyl-rich analogs like Nigrosporin A .

Key Functional Insights :

- Potency: this compound is 10-fold more potent against NCI–H187 cells than Nigrosporin A, likely due to its methoxy group enhancing membrane permeability .

- Mechanistic Divergence: Rubrumol targets Topoisomerase I, unlike this compound, which suggests structural differences (e.g., lack of a methoxy group in Rubrumol) influence target selection .

- Lack of Antimicrobial Activity: Both this compound and Nigrosporin A show negligible antimicrobial effects, contrasting with Tetrahydroxybostrycin’s broad-spectrum activity .

Key Ecological Insights :

- Marine vs. Mangrove: this compound’s marine origin correlates with unique salt-tolerant biosynthetic adaptations absent in mangrove-derived Nigrosporin A .

Q & A

Q. How can researchers enhance the reproducibility of this compound studies?

- Methodological Answer : Publish detailed protocols on platforms like Protocols.io , including exact reagent lot numbers and equipment settings. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing. Collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.